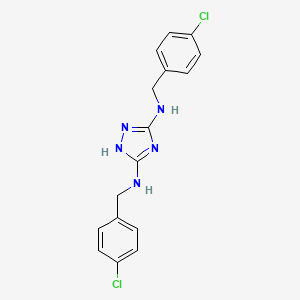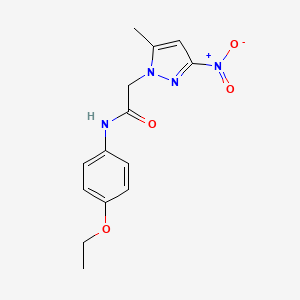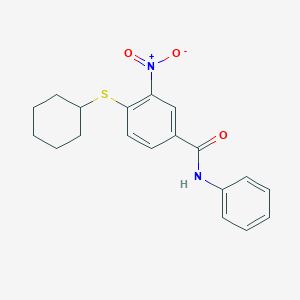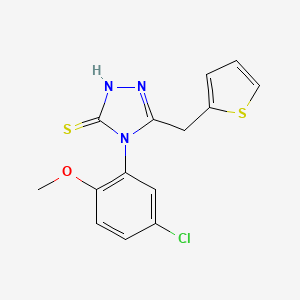
4-(5-chloro-2-methoxyphenyl)-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol
Overview
Description
4-(5-chloro-2-methoxyphenyl)-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol, also known as CTMT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The exact mechanism of action of 4-(5-chloro-2-methoxyphenyl)-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol is not fully understood, but it is believed to involve the inhibition of key enzymes and metabolic pathways in microorganisms and pests. 4-(5-chloro-2-methoxyphenyl)-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol has been shown to inhibit the activity of the enzyme squalene epoxidase, which is involved in the biosynthesis of ergosterol in fungi. Ergosterol is an essential component of fungal cell membranes, and its inhibition by 4-(5-chloro-2-methoxyphenyl)-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol leads to cell death. 4-(5-chloro-2-methoxyphenyl)-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the transmission of nerve impulses in insects. This leads to paralysis and eventual death of the insect.
Biochemical and Physiological Effects:
4-(5-chloro-2-methoxyphenyl)-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol has been shown to have minimal toxicity to mammals and other non-target organisms, making it a promising candidate for the development of new antifungal and insecticidal agents. However, further studies are needed to fully understand the biochemical and physiological effects of 4-(5-chloro-2-methoxyphenyl)-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol on different organisms.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-(5-chloro-2-methoxyphenyl)-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol is its broad-spectrum activity against various microorganisms and pests, making it a versatile tool for researchers in different fields. However, its potential toxicity to non-target organisms and the environment should be carefully evaluated before its widespread use. Additionally, the synthesis of 4-(5-chloro-2-methoxyphenyl)-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol can be challenging and requires specialized equipment and expertise.
Future Directions
There are several potential future directions for research on 4-(5-chloro-2-methoxyphenyl)-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol. One area of interest is the development of new antifungal and insecticidal agents based on the structure of 4-(5-chloro-2-methoxyphenyl)-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol. Researchers could also investigate the potential use of 4-(5-chloro-2-methoxyphenyl)-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol as a building block for the synthesis of new materials and polymers with unique properties. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 4-(5-chloro-2-methoxyphenyl)-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol on different organisms, as well as its potential toxicity to the environment.
Scientific Research Applications
4-(5-chloro-2-methoxyphenyl)-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, 4-(5-chloro-2-methoxyphenyl)-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol has been shown to possess potent antifungal and antibacterial activities against a wide range of microorganisms, including Candida albicans, Aspergillus niger, and Staphylococcus aureus. In agriculture, 4-(5-chloro-2-methoxyphenyl)-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol has been investigated as a potential fungicide and insecticide due to its broad-spectrum activity against various pests and pathogens. In material science, 4-(5-chloro-2-methoxyphenyl)-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol has been used as a building block for the synthesis of novel polymers and materials with unique properties.
properties
IUPAC Name |
4-(5-chloro-2-methoxyphenyl)-3-(thiophen-2-ylmethyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3OS2/c1-19-12-5-4-9(15)7-11(12)18-13(16-17-14(18)20)8-10-3-2-6-21-10/h2-7H,8H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYGZIGLVSUNTAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N2C(=NNC2=S)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-[(4-chlorophenyl)thio]-1-(2-fluorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3501568.png)
![methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-benzyl-1-piperidinyl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B3501572.png)
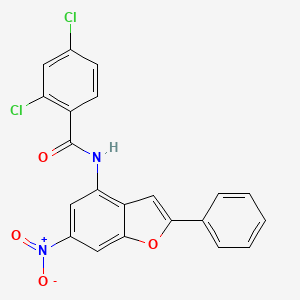
![1-{[4-(1-piperidinylsulfonyl)-1-piperazinyl]carbonyl}azepane](/img/structure/B3501576.png)
![ethyl 5-acetyl-4-methyl-2-[(3-methyl-4-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B3501582.png)
![2-{[5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3501590.png)
![2-{3-[(2-fluorobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3501599.png)
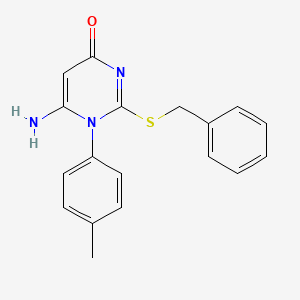
![2-(2-chlorophenoxy)-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B3501621.png)

![ethyl 4-amino-2-[(2-{[4-(4-morpholinyl)phenyl]amino}-2-oxoethyl)thio]-5-pyrimidinecarboxylate](/img/structure/B3501632.png)
